Thermodynamic Stability Comparison: Methyl vs. Ethyl 2-Pyrrolecarboxylate
Methyl pyrrole-2-carboxylate (M2PC) exhibits a measurably distinct standard molar enthalpy of formation (ΔfHm°(g)) compared to its ethyl ester analog (E2PC). Experimental combustion calorimetry and high-temperature Calvet microcalorimetry conducted at T = 298.15 K established ΔfHm°(g) = -271.7 ± 1.5 kJ·mol⁻¹ for M2PC and -257.4 ± 1.5 kJ·mol⁻¹ for E2PC [1]. The 14.3 kJ·mol⁻¹ difference, confirmed by G3(MP2)//B3LYP computational calculations, reflects the alkyl chain length effect on molecular energetics and has implications for thermal stability, storage handling, and reaction enthalpy predictions [1].
| Evidence Dimension | Standard molar enthalpy of formation in gaseous phase (ΔfHm°(g)) at 298.15 K |
|---|---|
| Target Compound Data | -271.7 ± 1.5 kJ·mol⁻¹ (M2PC) |
| Comparator Or Baseline | -257.4 ± 1.5 kJ·mol⁻¹ (E2PC, ethyl 2-pyrrolecarboxylate) |
| Quantified Difference | 14.3 kJ·mol⁻¹ more exothermic for methyl ester |
| Conditions | Static bomb combustion calorimetry (condensed phase) + high-temperature Calvet microcalorimetry (phase transition); G3(MP2)//B3LYP computational validation; T = 298.15 K |
Why This Matters
The more exothermic enthalpy of formation for the methyl ester directly impacts thermodynamic stability and heat of reaction calculations, critical for process safety, scale-up design, and accurate energetic budgeting in multi-step syntheses.
- [1] Santos, A.F.L.O.M., Ribeiro da Silva, M.A.V. Molecular energetics of alkyl pyrrolecarboxylates: calorimetric and computational study. J. Phys. Chem. A (2013) 117, 24, 5195–5204. View Source
